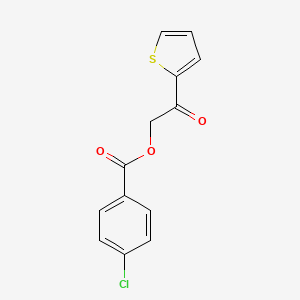
N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides are a class of compounds that have been widely used in medicinal chemistry due to their antibacterial, anticancer, and enzyme inhibitory properties . This particular compound has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with sulfonyl chloride derivatives . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonamide bond. The reaction yields are generally high, ranging from 71% to 90% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, leading to therapeutic effects in conditions like glaucoma.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-sulfamoylphenyl)methyl]naphthalene-2-sulfonamide
- **N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- **(4-nitrophenyl)sulfonyl]tryptophan
Uniqueness
N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide stands out due to its specific structural features and the presence of both sulfonamide and naphthalene moieties. These structural elements contribute to its unique biological activities and make it a versatile compound for various applications. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis.
Properties
Molecular Formula |
C16H14N2O4S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O4S2/c17-23(19,20)15-9-6-14(7-10-15)18-24(21,22)16-8-5-12-3-1-2-4-13(12)11-16/h1-11,18H,(H2,17,19,20) |
InChI Key |
ZSWHVEBVQDQPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dichlorophenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12204904.png)
![Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B12204910.png)
)amine](/img/structure/B12204919.png)
![3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12204920.png)
![Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]](/img/structure/B12204933.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12204938.png)
![N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B12204945.png)

![N-[4-(acetylamino)phenyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B12204961.png)

![benzyl {[(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12204970.png)
![3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204976.png)
![(E)-1-[(4-fluorophenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2(3H)-ylidene)prolinamide](/img/structure/B12204982.png)
